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molecular formula C13H24N2O2 B8356506 Ethyl 3-(octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)propanoate

Ethyl 3-(octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)propanoate

Cat. No. B8356506
M. Wt: 240.34 g/mol
InChI Key: XVSFUWGNBLORAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992085B2

Procedure details

1 g of LiAlH4 is added in portions to a solution of 3 g of the compound obtained in Step A, in 100 ml of tetrahydrofuran, and then the reaction mixture is stirred for 8 hours, subsequently hydrolysed, filtered and finally evaporated to dryness.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]1[N:12]([CH2:13][CH2:14][C:15](OCC)=[O:16])[CH2:11][CH2:10][N:9]2[CH2:20][CH2:21][CH2:22][CH2:23][CH:8]12>O1CCCC1>[CH2:7]1[N:12]([CH2:13][CH2:14][CH2:15][OH:16])[CH2:11][CH2:10][N:9]2[CH2:20][CH2:21][CH2:22][CH2:23][CH:8]12 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
3 g
Type
reactant
Smiles
C1C2N(CCN1CCC(=O)OCC)CCCC2
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
subsequently hydrolysed, filtered
CUSTOM
Type
CUSTOM
Details
finally evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C1C2N(CCN1CCCO)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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